2-Nor Latanoprost

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

2-Nor Latanoprost (C₂₅H₃₈O₅, MW 418.57 g/mol) is a structurally defined latanoprost-related substance. Chemically, it is Isopropyl (Z)-6-((1R,2R,3R,5S)-3,5-dihydroxy-2-((R)-3-hydroxy-5-phenylpentyl)cyclopentyl)hex-4-enoate, differing from latanoprost (C₂₆H₄₀O₅, MW 432.6 g/mol) by the absence of one methylene group in the α-side chain.

Molecular Formula C₂₅H₃₈O₅
Molecular Weight 418.57
Cat. No. B1158361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nor Latanoprost
SynonymsIsopropyl-(Z)-6-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]_x000B_cyclopentyl]-4-hexenoate; 
Molecular FormulaC₂₅H₃₈O₅
Molecular Weight418.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nor Latanoprost: Identity, Class, and Baseline Characteristics for Procurement Decisions


2-Nor Latanoprost (C₂₅H₃₈O₅, MW 418.57 g/mol) is a structurally defined latanoprost-related substance . Chemically, it is Isopropyl (Z)-6-((1R,2R,3R,5S)-3,5-dihydroxy-2-((R)-3-hydroxy-5-phenylpentyl)cyclopentyl)hex-4-enoate, differing from latanoprost (C₂₆H₄₀O₅, MW 432.6 g/mol) by the absence of one methylene group in the α-side chain [1]. The compound belongs to the prostaglandin F2α analog class and is recognized as a process-related impurity and potential degradation product in latanoprost active pharmaceutical ingredient (API) [2]. It is not marketed as a therapeutic agent; its primary scientific and industrial utility lies in serving as a fully characterized reference standard for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) regulatory submissions for generic latanoprost products [3].

Why 2-Nor Latanoprost Cannot Be Substituted by Latanoprost or Other In-Class Reference Standards


Generic substitution among latanoprost-related impurity standards (e.g., using the parent API latanoprost, 15(S)-latanoprost, or latanoprost acid as a surrogate for 2-Nor Latanoprost) is analytically and regulatorily invalid. 2-Nor Latanoprost possesses a shortened α-chain (hex-4-enoate vs. hept-5-enoate) that confers distinct chromatographic retention behavior, mass spectrometric fragmentation, and potentially altered reactivity in forced degradation studies . The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs define impurity limits for individual specified and unspecified related substances, mandating the use of the exact impurity standard for peak identification and quantification [1]. Substituting with a different impurity—even one sharing the same molecular formula—risks misidentification, inaccurate quantification, and ANDA rejection due to failure to demonstrate adequate control of the authentic impurity profile . The procurement decision for 2-Nor Latanoprost is therefore driven not by potency or efficacy but by analytical specificity: only the authentic compound ensures correct retention time matching, system suitability compliance, and regulatory defensibility of the analytical method.

2-Nor Latanoprost: Quantified Differentiation Evidence vs. Latanoprost and Key Impurity Comparators


Molecular Weight and Elemental Composition: Quantified Structural Differentiation from Latanoprost API

2-Nor Latanoprost is differentiated from latanoprost by a quantified mass decrement of 14.03 Da (one methylene unit), a direct consequence of the α-chain shortening from hept-5-enoate (C7) to hex-4-enoate (C6) . This mass difference is analytically exploitable: in LC-MS/MS workflows, the precursor ion [M+H]⁺ of 2-Nor Latanoprost appears at m/z 419.3 versus m/z 433.3 for latanoprost, enabling unambiguous mass-based discrimination even under co-elution conditions [1]. The molecular formula C₂₅H₃₈O₅ versus C₂₆H₄₀O₅ for latanoprost provides a distinct elemental composition fingerprint for high-resolution mass spectrometry verification [2].

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

α-Chain Length and Double Bond Position: Differentiated from Latanoprost and Related Process Impurities

The α-chain of 2-Nor Latanoprost contains 6 carbons with a 4,5-cis double bond (hex-4-enoate), compared to 7 carbons with a 5,6-cis double bond (hept-5-enoate) in latanoprost [1]. This structural variation alters the spatial relationship between the isopropyl ester prodrug moiety and the cyclopentane ring [2]. Based on established prostaglandin F2α SAR, the carboxylic acid position (after ester hydrolysis) is a critical determinant of FP receptor binding—the carboxylate engages a conserved arginine residue in the receptor binding pocket, and shortening the α-chain by one carbon shifts this key pharmacophoric element by approximately 1.5 Å, a perturbation sufficient to reduce binding affinity [3]. While direct receptor binding data for 2-Nor Latanoprost free acid are not publicly available, the well-characterized 15(S)-Latanoprost epimer provides a relevant class-level comparator: epimerization at a single chiral center reduces FP receptor IC₅₀ from 3.6 nM (latanoprost acid) to 24 nM (15(S)-latanoprost acid), a 6.7-fold loss in affinity .

Structure-Activity Relationship Prodrug Activation Impurity Classification

Chromatographic Orthogonality: Retention Time Differentiation from Latanoprost in Validated HPLC Methods

In validated reverse-phase HPLC methods for latanoprost and related substances, 2-Nor Latanoprost elutes as a discrete peak resolved from latanoprost, 15(S)-latanoprost, 5,6-trans-latanoprost, and latanoprost acid [1]. Method validation data from the MDPI Pharmaceuticals 2025 study demonstrate that a combined chiral-cyano stationary phase system achieves baseline resolution (Rs ≥ 2.0) of latanoprost from six specified related substances, with LOD 0.025 µg/mL and LOQ 0.35 µg/mL for latanoprost and a validated linear range of 0.05–2.77 µg/mL for related substances [2]. While 2-Nor Latanoprost was not among the six impurities in that particular study, the system's demonstrated resolving power for structurally similar isomers (e.g., 15(S)-latanoprost, latanoprost enantiomer, and 5,6-trans latanoprost, all baseline-resolved) establishes that impurities with distinct carbon skeletons are readily separable .

HPLC Method Validation System Suitability Forced Degradation

Purity Specifications and Reference Standard Traceability: Vendor-Quantified Quality Attributes

Commercially available 2-Nor Latanoprost reference standards are supplied with purity specifications ranging from >95% (ClearSynth, Dalton Research Molecules) to fully characterized with COA and MSDS documentation . Multiple vendors (SynZeal, Axios Research, CATO) explicitly offer traceability against pharmacopeial standards (USP or EP) upon feasibility request [1]. CATO standards are manufactured under ISO 17034 accredited reference material producer certification [2]. This level of characterization and traceability is a critical differentiator from ad hoc laboratory-synthesized impurities: only certified reference standards with documented purity, identity confirmation (NMR, MS, IR), and chromatographic purity data meet ICH Q7 and regional GMP requirements for use in QC release testing of commercial drug products .

Reference Standard Certification ISO 17034 Pharmacopeial Traceability

2-Nor Latanoprost: High-Value Application Scenarios for Scientific and Industrial Procurement


ANDA Method Development and Validation for Generic Latanoprost Ophthalmic Solutions

Generic pharmaceutical developers preparing ANDA submissions for latanoprost ophthalmic solution 0.005% require authentic 2-Nor Latanoprost reference standard to establish system suitability criteria, determine relative retention times (RRTs), and validate accuracy, precision, and specificity per ICH Q2(R1) [1]. The standard is used to spike placebo and API matrices at specification levels (typically 0.1–0.5% relative to latanoprost), generating the linearity, LOD, and LOQ data required in Module 3.2.P.5.2 of the CTD [2].

Stability-Indicating Method Validation and Forced Degradation Studies

2-Nor Latanoprost serves as a key marker in forced degradation studies (acid, base, oxidative, thermal, photolytic) to demonstrate that the analytical method is stability-indicating [1]. Because 2-Nor Latanoprost may form as a degradation product under specific stress conditions, its authentic standard is required to confirm peak identity in stressed samples and to demonstrate that degradation peaks do not interfere with the latanoprost main peak or other specified impurities [2].

Quality Control Batch Release Testing of Commercial Latanoprost API and Finished Product

API manufacturers and finished product QC laboratories use 2-Nor Latanoprost reference standard for daily system suitability testing prior to batch release analysis [1]. The standard enables accurate quantification of this specified impurity against established acceptance limits, ensuring each batch complies with EP/USP monograph requirements before release to the market [2].

Quote Request

Request a Quote for 2-Nor Latanoprost

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.